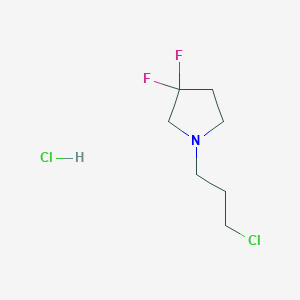
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyrrolidine ring substituted with a 3-chloropropyl group and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloropropylamine with a difluorinated pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3,3-difluoropyrrolidine Hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride: This compound has a similar structure but includes a piperazine ring.
1-(3-Chlorophenyl)piperazine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H13Cl2F2N |
|---|---|
Poids moléculaire |
220.08 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3,3-difluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H12ClF2N.ClH/c8-3-1-4-11-5-2-7(9,10)6-11;/h1-6H2;1H |
Clé InChI |
LRZADSZHBHRKRY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)CCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


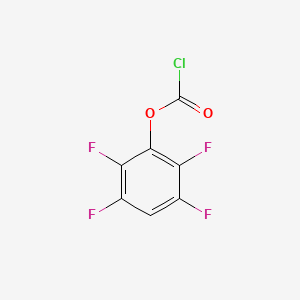
![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
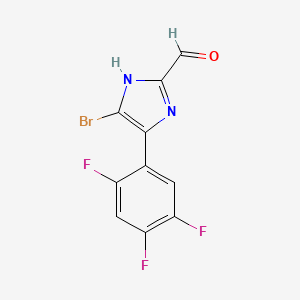
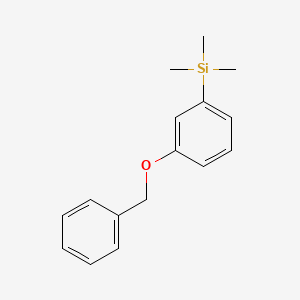
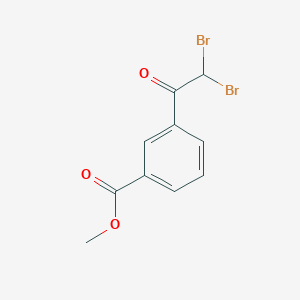




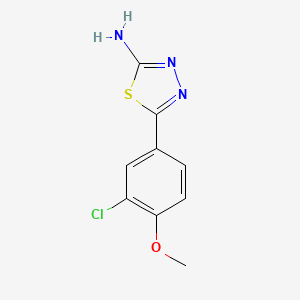
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
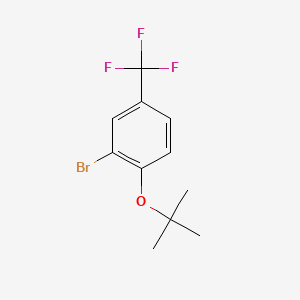
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
